N-(3-Aminopropyl)-N-hexylheptanamide
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Overview
Description
N-(3-Aminopropyl)-N-hexylheptanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group (-CONH-) attached to a hexyl chain and a 3-aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-hexylheptanamide typically involves the reaction of hexylamine with 3-aminopropylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common coupling agents used in this synthesis include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-N-hexylheptanamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The amide bond can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-(3-Aminopropyl)-N-hexylheptanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-N-hexylheptanamide involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminopropyl)-N-dodecylpropanediamine
- N-(3-Aminopropyl)methacrylamide
- N-(2-Aminoethyl)-3-aminopropyltriethoxysilane
Uniqueness
N-(3-Aminopropyl)-N-hexylheptanamide is unique due to its specific combination of a hexyl chain and a 3-aminopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
67138-90-3 |
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Molecular Formula |
C16H34N2O |
Molecular Weight |
270.45 g/mol |
IUPAC Name |
N-(3-aminopropyl)-N-hexylheptanamide |
InChI |
InChI=1S/C16H34N2O/c1-3-5-7-9-12-16(19)18(15-11-13-17)14-10-8-6-4-2/h3-15,17H2,1-2H3 |
InChI Key |
ZYMVEPYXYYBRRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(CCCCCC)CCCN |
Origin of Product |
United States |
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